Welcome to the BenchChem Online Store!
molecular formula C9H10N2O5 B8604197 2-Carbamoylmethoxy-4-methoxynitrobenzene

2-Carbamoylmethoxy-4-methoxynitrobenzene

Cat. No. B8604197
M. Wt: 226.19 g/mol
InChI Key: ZXZAURQUHYXYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05719141

Procedure details

Reaction of 0.84 g of 5-methoxy-2-nitrophenol, 1.66 g of potassium carbonate and 1.84 g of iodoacetamide by the process described in Example 55) gives 2-carbamoylmethoxy-4-methoxynitrobenzene: mp 185°-7° C.; Rf (O)=0.58.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[C:7]([OH:9])[CH:8]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:20][C:21]([NH2:23])=[O:22]>>[C:21]([CH2:20][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[N+:10]([O-:12])=[O:11])(=[O:22])[NH2:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.84 g
Type
reactant
Smiles
ICC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)COC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.